N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 387.9 g/mol. This compound is classified as a thiazole derivative featuring a sulfonamide group, which is known for its potential pharmaceutical applications, particularly in antibacterial and antioxidant activities. The compound is recognized by its CAS number 922045-98-5.
The synthesis of N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide typically involves several steps, including the formation of the thiazole ring and the introduction of the sulfonamide and acetamide functionalities.
Technical details regarding yields, reaction conditions, and purification methods are critical for optimizing the synthesis process.
The structure of N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide can be represented by its SMILES notation: CCCCC(=O)Nc1csc(NS(=O)(=O)c2ccc(Cl)cc2)n1.
N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide can participate in various chemical reactions typical for thiazole and sulfonamide compounds. These may include:
Technical details such as reaction conditions, catalysts used, and expected yields are crucial for understanding these processes.
Relevant data from bioassays would provide insight into specific targets and efficacy.
Relevant analyses such as spectral data (NMR, IR) would provide further characterization.
N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide has potential applications in various scientific fields:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: